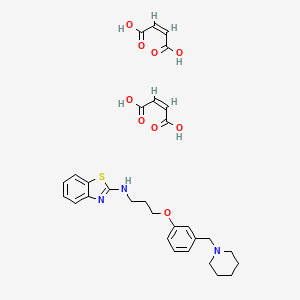

Zolantidine dimaleate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Zolantidine dimaleate is a potent, selective, and brain-penetrating histamine H2 receptor antagonist. It is known for its ability to cross the blood-brain barrier and exert central effects. The compound is primarily used in scientific research to study the role of histamine H2 receptors in various physiological and pathological processes .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Zolantidin-Dimaleat umfasst mehrere Schritte, beginnend mit der Herstellung der Benzothiazol-Grundstruktur. Zu den wichtigsten Schritten gehören:

Bildung des Benzothiazol-Kerns: Der Benzothiazol-Kern wird durch die Reaktion von 2-Aminothiophenol mit einem geeigneten Aldehyd oder Keton unter sauren Bedingungen synthetisiert.

Anlagerung der Piperidinylmethyl-Gruppe: Die Piperidinylmethyl-Gruppe wird über eine nukleophile Substitutionsreaktion mit Piperidin und einem geeigneten Alkylierungsmittel eingeführt.

Bildung des Dimaleatsalzes: Der letzte Schritt beinhaltet die Bildung des Dimaleatsalzes durch Reaktion der freien Base von Zolantidin mit Maleinsäure in einem geeigneten Lösungsmittel

Industrielle Produktionsverfahren

Die industrielle Produktion von Zolantidin-Dimaleat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Zu den wichtigsten Überlegungen gehören:

Reaktionstemperatur und -zeit: Gesteuert, um die Ausbeute zu maximieren und Nebenprodukte zu minimieren.

Reinigung: Techniken wie Umkristallisation und Chromatographie werden zur Reinigung des Endprodukts verwendet.

Qualitätskontrolle: Analytische Methoden wie HPLC und NMR werden eingesetzt, um die Reinheit und Identität der Verbindung zu gewährleisten

Analyse Chemischer Reaktionen

Arten von Reaktionen

Zolantidin-Dimaleat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Kann unter starken oxidativen Bedingungen oxidiert werden, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen können den Benzothiazolring in ein Dihydrobenzothiazolderivat umwandeln.

Substitution: Nukleophile Substitutionsreaktionen können an der Piperidinylmethylgruppe auftreten

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Alkylierungsmittel wie Methyliodid oder Ethylbromid

Hauptprodukte

Oxidationsprodukte: Sulfoxide und Sulfone.

Reduktionsprodukte: Dihydrobenzothiazolderivate.

Substitutionsprodukte: Alkylierte Derivate an der Piperidinylmethylgruppe

Wissenschaftliche Forschungsanwendungen

Neuroscience

Mechanism of Action:

Zolantidine dimaleate is notable for its ability to penetrate the blood-brain barrier, making it effective in studying central nervous system functions related to histamine signaling. It acts as a competitive inhibitor of histamine at H2 receptors, which are implicated in various neurophysiological processes.

Case Study:

In a study examining the effects of zolantidine on brain histamine dynamics, researchers found that while zolantidine inhibited histamine methyltransferase in vitro, it did not significantly alter brain histamine levels or turnover in vivo at higher doses (0.1 to 100 mg/kg) . This suggests that its role may be more complex than initially thought and warrants further investigation into its neuropharmacological effects.

Pain Research

Antinociceptive Effects:

Zolantidine has been shown to induce antinociception, reducing sensitivity to painful stimuli. This property positions it as a valuable tool for exploring pain mechanisms and developing analgesic therapies.

Experimental Findings:

In animal models, zolantidine administration (0.03-1.6 µmol/kg) resulted in significant inhibition of morphine-induced antinociception in tail-flick and hot-plate tests without affecting baseline responses . This indicates its potential utility in pain management strategies that involve histamine modulation.

Genetic Toxicology

Genotoxicity Studies:

this compound has been employed in high-throughput assays to assess DNA damage responses and cell viability. Its role in identifying potential genotoxic agents is critical for safety assessments in pharmaceutical development.

Results Overview:

In vitro studies have demonstrated that zolantidine can induce DNA damage and apoptosis in certain cellular contexts, suggesting a need for careful evaluation of its safety profile when used therapeutically .

Cardiac Research

Effects on Cardiac Function:

Research has indicated that zolantidine affects cardiac function through its antagonistic action on H2 receptors, which are involved in cardiac physiology.

Experimental Insights:

Studies measuring cardiac responses to zolantidine administration have shown variable effects depending on the experimental setup. For instance, the compound's influence on heart rate and contractility has been documented, highlighting its relevance in cardiovascular pharmacology .

Gastroenterology

Gastric Acid Secretion:

this compound is primarily recognized for its role in inhibiting gastric acid secretion via H2 receptor blockade. This application is particularly relevant for understanding conditions like peptic ulcers and gastroesophageal reflux disease.

Clinical Implications:

The compound's effectiveness in reducing gastric acid secretion has been well-documented, making it a significant subject of study for developing therapeutic interventions targeting gastrointestinal disorders .

Summary Table of Applications

Wirkmechanismus

Zolantidine dimaleate exerts its effects by selectively binding to histamine H2 receptors, which are G-protein-coupled receptors. Upon binding, it inhibits the action of histamine, leading to a decrease in cyclic AMP levels and subsequent reduction in gastric acid secretion. The compound’s ability to cross the blood-brain barrier allows it to modulate central histamine H2 receptors, affecting various neurological processes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Cimetidin: Ein weiterer Histamin-H2-Rezeptor-Antagonist, jedoch mit geringerer Potenz und Hirndurchdringung.

Ranitidin: Ähnlich wie Zolantidin, aber mit unterschiedlichen pharmakokinetischen Eigenschaften.

Famotidin: Ein potenterer H2-Rezeptor-Antagonist, jedoch mit begrenzten zentralen Wirkungen

Einzigartigkeit

Zolantidin-Dimaleat zeichnet sich durch seine hohe Potenz, Selektivität und Fähigkeit aus, die Blut-Hirn-Schranke zu durchdringen. Dies macht es zu einem wertvollen Werkzeug in der Forschung, die sich auf zentrale Histamin-H2-Rezeptoren und ihre Rolle in verschiedenen physiologischen und pathologischen Zuständen konzentriert .

Eigenschaften

CAS-Nummer |

104076-39-3 |

|---|---|

Molekularformel |

C26H31N3O5S |

Molekulargewicht |

497.6 g/mol |

IUPAC-Name |

(Z)-but-2-enedioic acid;N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]-1,3-benzothiazol-2-amine |

InChI |

InChI=1S/C22H27N3OS.C4H4O4/c1-4-13-25(14-5-1)17-18-8-6-9-19(16-18)26-15-7-12-23-22-24-20-10-2-3-11-21(20)27-22;5-3(6)1-2-4(7)8/h2-3,6,8-11,16H,1,4-5,7,12-15,17H2,(H,23,24);1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI-Schlüssel |

ZKHYAKSUYKITHP-BTJKTKAUSA-N |

SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC3=NC4=CC=CC=C4S3.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Isomerische SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC3=NC4=CC=CC=C4S3.C(=C\C(=O)O)\C(=O)O |

Kanonische SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC3=NC4=CC=CC=C4S3.C(=CC(=O)O)C(=O)O |

Aussehen |

Solid powder |

Key on ui other cas no. |

104076-39-3 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Zolantidine dimaleate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.